molecular formula C8H13BrN2 B13975959 4-Bromo-3-butyl-1-methyl-1H-pyrazole

4-Bromo-3-butyl-1-methyl-1H-pyrazole

Cat. No.: B13975959
M. Wt: 217.11 g/mol
InChI Key: DGGDPUCSBJDLRT-UHFFFAOYSA-N
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Description

4-Bromo-3-butyl-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The presence of a bromine atom at the 4-position and a butyl group at the 3-position of the pyrazole ring imparts distinct chemical characteristics to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-butyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [3+2] cycloaddition of diazo compounds with alkynyl bromides, which yields 3,5-diaryl-4-bromo-1H-pyrazoles . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by oxidation using bromine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as mentioned above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-butyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

4-Bromo-3-butyl-1-methyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-butyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and butyl group influence its binding affinity and reactivity with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-butyl-1-methyl-1H-pyrazole is unique due to the combined presence of the bromine atom and butyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C8H13BrN2

Molecular Weight

217.11 g/mol

IUPAC Name

4-bromo-3-butyl-1-methylpyrazole

InChI

InChI=1S/C8H13BrN2/c1-3-4-5-8-7(9)6-11(2)10-8/h6H,3-5H2,1-2H3

InChI Key

DGGDPUCSBJDLRT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C=C1Br)C

Origin of Product

United States

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